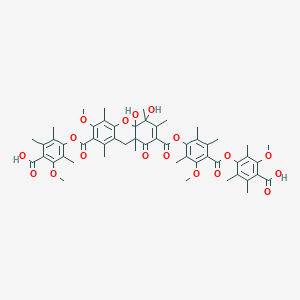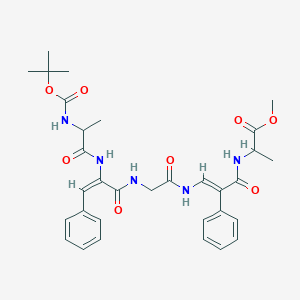
tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy, commonly known as Boc-AD-FMK, is a chemical compound that is widely used in scientific research applications. It is a peptide aldehyde inhibitor that irreversibly binds to the active site of serine proteases, which are enzymes that play an important role in many biological processes.
Mecanismo De Acción
Boc-AD-FMK irreversibly binds to the active site of serine proteases, which prevents them from functioning properly. This leads to the inhibition of various biological processes that are regulated by serine proteases, including apoptosis and inflammation.
Efectos Bioquímicos Y Fisiológicos
Boc-AD-FMK has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of disease, and regulate the immune response. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Boc-AD-FMK is its specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other biological processes. However, one limitation of Boc-AD-FMK is that it irreversibly binds to the active site of serine proteases, which means that its effects cannot be reversed once it has been administered.
Direcciones Futuras
There are many potential future directions for the use of Boc-AD-FMK in scientific research. One area of interest is the development of new drugs that target serine proteases, which could have therapeutic applications in a wide range of diseases. Another area of interest is the use of Boc-AD-FMK as a tool to study the role of serine proteases in the immune response, which could lead to the development of new immunotherapies.
Métodos De Síntesis
The synthesis of Boc-AD-FMK involves the reaction of tert-butyl carbazate with aldehyde to form a hydrazone intermediate, which is then reacted with a dipeptide to form the final product. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Boc-AD-FMK has a wide range of applications in scientific research. It is commonly used as a tool to study the role of serine proteases in various biological processes, including apoptosis, inflammation, and cancer. It is also used to investigate the mechanisms of action of various drugs and to identify potential drug targets.
Propiedades
Número CAS |
132413-71-9 |
|---|---|
Nombre del producto |
tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy |
Fórmula molecular |
C32H39N5O8 |
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
methyl 2-[[(E)-3-[[2-[[(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-3-phenylprop-2-enoyl]amino]acetyl]amino]-2-phenylprop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C32H39N5O8/c1-20(36-31(43)45-32(3,4)5)27(39)37-25(17-22-13-9-7-10-14-22)29(41)34-19-26(38)33-18-24(23-15-11-8-12-16-23)28(40)35-21(2)30(42)44-6/h7-18,20-21H,19H2,1-6H3,(H,33,38)(H,34,41)(H,35,40)(H,36,43)(H,37,39)/b24-18+,25-17+ |
Clave InChI |
SHSLGFJASVBDRI-NSTZATIKSA-N |
SMILES isomérico |
CC(C(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NCC(=O)N/C=C(\C2=CC=CC=C2)/C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NCC(=O)NC=C(C2=CC=CC=C2)C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NCC(=O)NC=C(C2=CC=CC=C2)C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C |
Sinónimos |
Boc-Ala-dehydroPhe-Gly-dehydroPhe-Ala-OMe Boc-Ala-dPhe-Gly-dPhe-Ala-OMe tert-butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
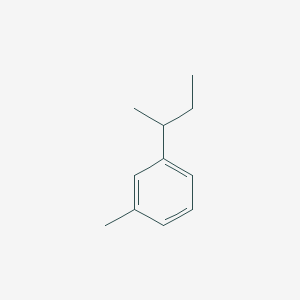
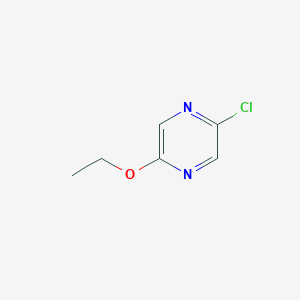
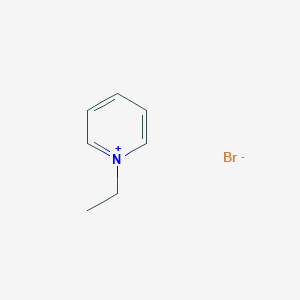
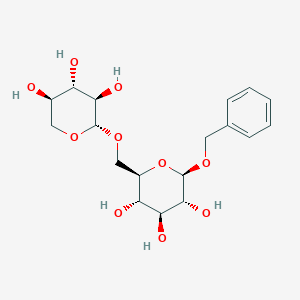

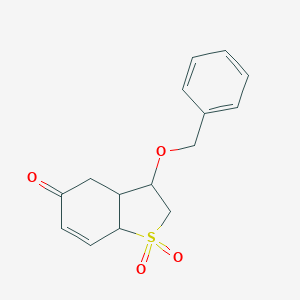
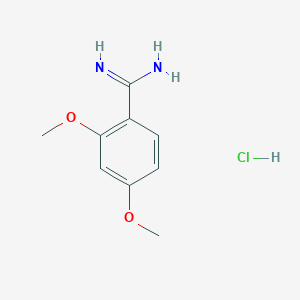
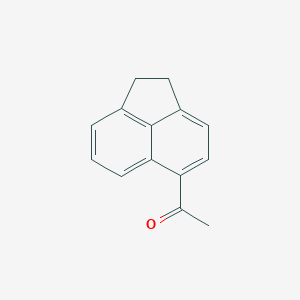
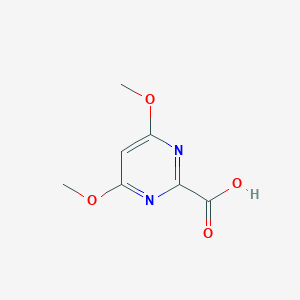
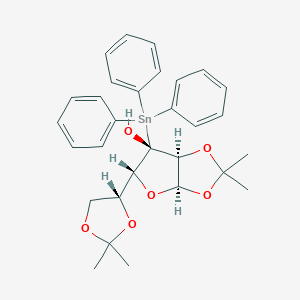
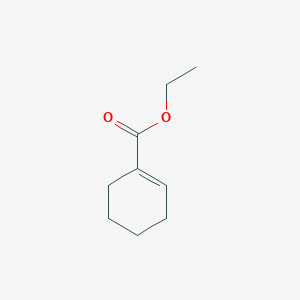
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)
